2-Fluoro-6-(1-phenylethenyl)aniline
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Overview
Description
2-Fluoro-6-(1-phenylvinyl)aniline is an organic compound with the molecular formula C14H12FN It is characterized by the presence of a fluorine atom at the 2-position and a phenylvinyl group at the 6-position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(1-phenylvinyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of 2-Fluoro-6-(1-phenylvinyl)aniline typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(1-phenylvinyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Fluoro-6-(1-phenylvinyl)aniline include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium for coupling reactions). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of 2-Fluoro-6-(1-phenylvinyl)aniline depend on the specific reaction type and conditions. For example, oxidation reactions may yield fluorinated aromatic ketones, while reduction reactions may produce fluorinated aromatic amines.
Scientific Research Applications
2-Fluoro-6-(1-phenylvinyl)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(1-phenylvinyl)aniline involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Fluoro-6-(1-phenylvinyl)aniline include other fluorinated anilines and phenylvinyl derivatives. Examples include:
- 2-Fluoroaniline
- 6-(1-Phenylvinyl)aniline
- 2-Fluoro-6-methylaniline
Uniqueness
2-Fluoro-6-(1-phenylvinyl)aniline is unique due to the specific positioning of the fluorine atom and the phenylvinyl group on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H12FN |
---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
2-fluoro-6-(1-phenylethenyl)aniline |
InChI |
InChI=1S/C14H12FN/c1-10(11-6-3-2-4-7-11)12-8-5-9-13(15)14(12)16/h2-9H,1,16H2 |
InChI Key |
PZVMHSWMXFFYTN-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=C(C(=CC=C2)F)N |
Origin of Product |
United States |
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